molecular formula C10H9NO3 B13280590 4-[(Prop-2-yn-1-yloxy)amino]benzoic acid

4-[(Prop-2-yn-1-yloxy)amino]benzoic acid

Cat. No.: B13280590
M. Wt: 191.18 g/mol
InChI Key: YWXJYLBSKXXFCL-UHFFFAOYSA-N
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Description

Contextualizing Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, valued for their versatility and wide-ranging applications. nih.gov The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is a common motif in numerous natural products and synthetic compounds. preprints.org Industrially, benzoic acid is a precursor for the synthesis of many other organic substances, including plasticizers and preservatives like sodium benzoate. nih.gov

In medicinal chemistry, the benzoic acid moiety is a well-established pharmacophore found in a multitude of therapeutic agents. preprints.orgnih.gov Its derivatives have been explored for a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgijcrt.org The carboxylic acid group can be readily modified to form esters, amides, and other functional groups, making it an excellent synthetic handle for building more complex molecules. nih.gov This adaptability has cemented the role of benzoic acid derivatives as vital building blocks in the development of new pharmaceuticals and functional materials. mdpi.com

The Significance of Aminooxy and Alkyne Functionalities in Molecular Design

The true potential of 4-[(Prop-2-yn-1-yloxy)amino]benzoic acid lies in its two other functional groups: the aminooxy and the terminal alkyne moieties. These groups are central to the field of bioconjugation and "click chemistry," which focuses on creating stable linkages between molecules, often in complex biological environments.

The aminooxy group (-O-NH₂) is a powerful tool for chemoselective ligation. It exhibits enhanced nucleophilicity compared to a standard amine, a phenomenon known as the "alpha effect." nih.gov This allows it to react selectively and efficiently with aldehydes and ketones under mild, aqueous conditions to form a highly stable oxime bond. lumiprobe.com This reaction is a cornerstone of bioconjugation because it can be used to label or link biomolecules. For instance, the N-terminus of a protein can be oxidized to an aldehyde, or a sugar's natural reducing end can be targeted, allowing for precise modification with an aminooxy-containing molecule. acs.org

The terminal alkyne group is the workhorse of modern click chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring by joining an alkyne with an azide (B81097). Its high efficiency, specificity, and biocompatibility have made it an invaluable tool for linking molecules together. nih.govresearchgate.net Furthermore, alkynes can participate in other bioorthogonal reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) which avoid the need for a potentially cytotoxic copper catalyst, and other coupling reactions like the Glaser-Hay and Cadiot–Chodkiewicz couplings. nih.gov The ability to site-specifically introduce an alkyne "handle" onto a molecule allows for its precise attachment to another molecule bearing a complementary azide group. nih.gov

Table 1: Properties of Key Functional Groups

Functional Group Key Reaction Type Common Reaction Partner Resulting Linkage Key Features
Aminooxy (-ONH₂) Oxime Ligation Aldehyde / Ketone Oxime (-O-N=C) High stability, chemoselective, proceeds in aqueous conditions.
Terminal Alkyne (-C≡CH) Azide-Alkyne Cycloaddition Azide (-N₃) Triazole High efficiency, bioorthogonal, stable linkage.

Research Trajectories and Potential of the Chemical Compound in Modern Chemistry

Given the distinct and orthogonally reactive nature of its functional groups, this compound is poised to be a valuable heterobifunctional linker. Such linkers are in high demand for constructing complex molecular architectures where precise control over connectivity is essential. acs.org The research potential of this compound can be projected into several cutting-edge areas.

One primary application is in the synthesis of antibody-drug conjugates (ADCs) or other targeted therapeutic constructs. The carboxylic acid could be used to attach the molecule to a small-molecule drug. Subsequently, the aminooxy group could be used to conjugate this entire assembly to an antibody that has been engineered to feature a specific aldehyde or ketone group. The remaining alkyne handle would then be available for a final "click" modification, perhaps to attach a fluorescent probe for imaging or a polyethylene (B3416737) glycol (PEG) chain to improve solubility.

In chemical biology and proteomics , this compound could be used to create sophisticated molecular probes. For example, it could be incorporated into a molecule designed to bind to a specific protein. Upon binding, the alkyne group could be used in proximity-labeling experiments to "click" onto nearby azide-modified proteins, helping to map protein-protein interactions within a cell. The aminooxy group could simultaneously be used to capture the protein of interest on a solid support functionalized with aldehyde groups.

In materials science , such a linker could be used to create functionalized surfaces or polymers. The benzoic acid could anchor the molecule to a substrate, while the alkyne and aminooxy groups could be used to attach different molecules to build up layers with specific chemical or physical properties.

The key advantage of a molecule like this compound is the ability to perform sequential, controlled conjugations without the need for complex protection-deprotection steps, as the aminooxy and alkyne groups react under different conditions and with different partners. This modularity is highly sought after in the design of complex, multifunctional molecules for advanced applications.

Table 2: Potential Reaction Scheme

Step Reactive Group Used Reagent/Substrate Example Purpose
1 Carboxylic Acid Drug with an amine group (via DCC/EDC coupling) Attach a therapeutic payload.
2 Aminooxy Aldehyde-tagged antibody (oxidized N-terminus) Link the drug to a targeting biomolecule.

While detailed studies on this compound itself are not yet prominent in the scientific literature, its structure strongly suggests its utility as a next-generation tool for chemists working at the interface of biology, medicine, and materials science.

Table of Mentioned Compounds

Compound Name
This compound
Sodium benzoate

Retrosynthetic Approaches to the Core Structure of this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing a target molecule into simpler, commercially available starting materials. For this compound (Target Molecule 1 ), several logical disconnections can be proposed, primarily focusing on the formation of the ether and the N-O bond of the aminooxy group.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound
Figure 1: Proposed retrosynthetic pathways for Target Molecule 1.

A visual representation of the retrosynthetic analysis would be placed here.

Pathway A: Disconnection of the O-C(propargyl) bond

This pathway is based on a Williamson ether synthesis or a related O-alkylation reaction. The disconnection of the bond between the oxygen and the propargyl group leads to 4-(hydroxyamino)benzoic acid (2 ) and a propargyl halide, such as propargyl bromide (3 ). This approach is attractive due to the commercial availability of propargyl bromide. The main challenge lies in the selective O-alkylation of the hydroxylamine (B1172632) moiety in the presence of the potentially reactive nitrogen atom.

Pathway B: Disconnection of the N-O bond

This strategy involves the formation of the aminooxy linkage itself. Disconnecting the N-O bond leads to a precursor with an amino group, such as 4-aminobenzoic acid (4 ), and an O-propargyl hydroxylamine derivative or a reagent capable of introducing the '-O-propargyl' group. This approach might involve more complex reagents but could offer better control over the final bond formation.

Pathway C: Disconnection of the C(aryl)-N bond

A third approach involves the formation of the bond between the aromatic ring and the nitrogen atom. This disconnection leads to a functionalized benzoic acid derivative with a leaving group at the 4-position, such as 4-fluorobenzoic acid, and the N-(prop-2-yn-1-yloxy)amine precursor. This strategy often relies on nucleophilic aromatic substitution (SNAr) reactions.

Further deconstruction of the intermediate 4-(hydroxyamino)benzoic acid (2 ) from Pathway A can be envisioned. This intermediate can be synthesized from 4-nitrobenzoic acid (5 ) through a controlled reduction. 4-Nitrobenzoic acid is a readily available starting material, making this a viable forward synthetic route.

Ultimately, the choice of the synthetic route will depend on the availability of starting materials, the efficiency of the individual steps, and the ability to control selectivity, particularly in the formation of the aminooxy linkage.

Synthesis of Benzoic Acid Scaffolds: Innovations and Sustainable Approaches

The benzoic acid moiety is a fundamental structural unit in organic chemistry. The synthesis of its derivatives has evolved from classical methods to more sustainable and environmentally friendly approaches.

Conventional Methods:

Traditionally, benzoic acid and its derivatives are synthesized from petroleum-derived precursors. The oxidation of toluene and its substituted analogues using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid is a well-established method. While effective, these methods often require harsh reaction conditions and generate significant amounts of hazardous waste.

Green Chemistry and Sustainable Approaches:

In recent years, there has been a significant shift towards greener synthetic methods for benzoic acid derivatives. These approaches aim to reduce the environmental impact by using renewable feedstocks, milder reaction conditions, and catalytic systems.

Biocatalysis and Microbial Synthesis: Engineered microorganisms can be used to produce 4-hydroxybenzoic acid (4-HBA) and other derivatives from renewable feedstocks like glucose or L-tyrosine. rsc.orgnih.govbeilstein-journals.org This involves the use of multi-enzyme cascades within whole-cell biocatalysts, offering a sustainable alternative to traditional chemical synthesis. rsc.orgnih.gov For instance, Escherichia coli has been engineered to produce 4-HBA from chorismate, an intermediate in the shikimate pathway. beilstein-journals.org

Lignin Valorization: Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds. Benzoic acid derivatives can be obtained through the oxidative cleavage of C-C and C-O bonds in lignin, providing a sustainable route from a renewable resource.

Electrochemical Synthesis: The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene. This method utilizes solar energy to drive the electrolysis, minimizing the carbon footprint of the process.

Table 1: Comparison of Synthetic Approaches to Benzoic Acid Derivatives

Method Precursor Reagents/Conditions Advantages Disadvantages
Conventional Oxidation Toluene KMnO4, high temp/pressure High yield, well-established Harsh conditions, hazardous waste
Microbial Synthesis Glucose, L-tyrosine Engineered E. coli Renewable feedstock, mild conditions Lower concentrations, complex purification
Lignin Valorization Lignin Oxidative cleavage Uses renewable biomass Complex feedstock, product separation

| Electrochemical (STEP) | Toluene | Solar energy, electrolysis | Sustainable energy source | Developing technology |

Once a substituted benzoic acid is obtained, functional group interconversions (FGI) are often necessary to install the desired functionalities for subsequent reactions. For the synthesis of this compound, a key intermediate could be 4-aminobenzoic acid or 4-hydroxybenzoic acid.

From 4-Nitrobenzoic Acid: The reduction of the nitro group in 4-nitrobenzoic acid is a common FGI. Complete reduction to an amine (4-aminobenzoic acid) can be achieved using various reagents, such as hydrogen gas with a palladium catalyst (H2/Pd-C), or metals in acidic media (e.g., Sn/HCl). Partial reduction to a hydroxylamine (4-hydroxyaminobenzoic acid) can be accomplished using milder reducing agents or by carefully controlling the reaction conditions, for instance, with platinum catalysts. rsc.org

From 4-Aminobenzoic Acid: The amino group of 4-aminobenzoic acid can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This process involves treating the amine with sodium nitrite and a strong acid to form a diazonium salt, which is then heated in water to yield 4-hydroxybenzoic acid.

Etherification of 4-Hydroxybenzoic Acid: The phenolic hydroxyl group of 4-hydroxybenzoic acid can be converted to an ether. The Williamson ether synthesis, involving deprotonation of the phenol with a base followed by reaction with an alkyl halide (like propargyl bromide), is a standard method.

These FGIs provide versatile pathways to access the necessary precursors for the final assembly of the target molecule.

Formation of the Aminooxy Linkage: Pioneering and Refined Methods

The aminooxy group (-O-NH-) is a unique functional group that enables specific ligation chemistries, most notably the formation of stable oxime bonds with aldehydes and ketones. Its incorporation into molecules requires specialized synthetic methods.

The synthesis of precursors containing the aminooxy functionality is a critical step. One common strategy involves the use of protected forms of hydroxylamine to control reactivity.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for forming C-O and C-N bonds with inversion of stereochemistry at the carbon center. organic-chemistry.orgnih.govtandfonline.com In the context of aminooxy synthesis, an alcohol can be reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu The resulting phthalimide-protected aminooxy compound can then be deprotected, typically with hydrazine, to reveal the free aminooxy group. organic-chemistry.orgmissouri.edu This method is particularly useful for synthesizing chiral aminooxy acids. datapdf.com

Alkylation of Protected Hydroxylamines: N-protected hydroxylamines, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, can be O-alkylated with suitable electrophiles. organic-chemistry.org For instance, reaction with an alkyl methanesulfonate can introduce the desired alkyl group onto the oxygen atom. organic-chemistry.org Subsequent deprotection then yields the O-substituted hydroxylamine.

Synthesis from Nitroarenes: As mentioned, aryl hydroxylamines can be synthesized by the controlled reduction of nitroarenes. rsc.org This provides a direct route to precursors like 4-hydroxyaminobenzoic acid.

The formation of the N-O-C linkage in the target molecule requires careful consideration of chemo- and regioselectivity. The key challenge is often controlling the N- versus O-alkylation of the hydroxylamine or a related precursor.

Hydroxylamine and its derivatives are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. The outcome of an alkylation reaction depends on several factors:

The Nature of the Electrophile: Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer nitrogen atom, according to Hard and Soft Acids and Bases (HSAB) theory.

The Solvent: Polar, protic solvents can solvate the oxygen atom, potentially favoring N-alkylation. Aprotic solvents may favor O-alkylation.

The Counter-ion and Base: The choice of base to deprotonate the hydroxylamine can influence the position of the negative charge and thus the site of alkylation.

Steric Hindrance: Bulky substituents on the nitrogen or oxygen can direct the incoming electrophile to the less hindered atom.

For the synthesis of this compound, the desired linkage is N-O-propargyl. A plausible forward synthesis could start from a 4-substituted benzoic acid derivative. For example, starting with 4-hydroxyaminobenzoic acid, a selective O-propargylation would be required. Alternatively, starting with 4-aminobenzoic acid, a reaction with an O-propargyl hydroxylamine derivative would form the N-N bond, which is not the desired linkage.

A more controlled approach would involve the N-alkylation of a precursor like 4-aminobenzoic acid with a reagent that introduces the '-O-propargyl' group. However, direct alkylation on the nitrogen of 4-aminobenzoic acid can be challenging to control. nih.govtandfonline.com

Given these considerations, a likely successful strategy would involve the synthesis of an N-aryl hydroxylamine intermediate, followed by selective O-alkylation. For instance, the synthesis of 4-hydroxyaminobenzoic acid followed by a carefully controlled O-propargylation could yield the target molecule. Controlling the N- versus O-alkylation is a known challenge in synthetic chemistry, and NMR-based strategies can be employed to definitively determine the structure of the resulting products. nih.gov

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of complex organic molecules such as this compound requires a strategic approach, focusing on the efficient and selective formation of its key structural features. This article delves into the synthetic methodologies for constructing the vital propargyl ether moiety and proposes convergent pathways to the target molecule. The construction of the propargyl ether, in particular, can be achieved through a variety of catalytic and non-catalytic methods, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(prop-2-ynoxyamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-7-14-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

YWXJYLBSKXXFCL-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Computational Analysis of 4 Prop 2 Yn 1 Yloxy Amino Benzoic Acid

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical structure of a synthesized compound. A combination of techniques provides a complete picture of the molecular framework, from the carbon-hydrogen backbone to the specific functional groups and their electronic environment. However, no specific experimental spectra for 4-[(Prop-2-yn-1-yloxy)amino]benzoic acid have been found in the reviewed literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, and Advanced Pulse Sequences)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the benzoic acid ring, the methylene (B1212753) protons of the propargyl group, the terminal alkyne proton, and the protons associated with the amino and carboxylic acid groups. The chemical shifts, integration values, and coupling patterns would confirm the connectivity of these groups.

Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive correlations between protons and carbons, confirming the precise atomic arrangement.

Despite the utility of these techniques, a search of scientific databases did not yield any published ¹H or ¹³C NMR data for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the functional groups within a molecule. An IR spectrum of this compound would be expected to display characteristic absorption bands for:

O-H stretching of the carboxylic acid.

N-H stretching of the amino group.

C=O stretching of the carboxyl group.

C≡C stretching of the terminal alkyne.

≡C-H stretching of the terminal alkyne.

C-O stretching of the ether linkage.

Aromatic C=C and C-H bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C bond of the alkyne, which typically gives a strong Raman signal. Together, these spectra would provide a unique "fingerprint" for the compound. However, no experimental IR or Raman data for this compound could be located in the public domain.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₉NO₃). Analysis of the fragmentation pattern in the mass spectrum would help to confirm the presence of the benzoic acid and propargyloxyamino substructures. No published mass spectrometry data for this compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum for this compound would be expected to show absorption maxima (λmax) characteristic of the substituted benzene (B151609) ring. The position and intensity of these absorptions are influenced by the electronic nature of the amino, ether, and carboxyl substituents. This data is useful for quantitative analysis and for understanding the electronic properties of the molecule. A search for experimental UV-Vis spectra for this compound did not yield any results.

Hyphenated and Surface-Enhanced Spectroscopic Methodologies

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing mixtures and confirming the identity of individual components. For a pure sample of this compound, LC-MS would be a standard method to confirm its purity and molecular weight.

Surface-Enhanced Raman Spectroscopy (SERS) could be used to obtain significantly enhanced Raman signals by adsorbing the molecule onto a metallic nanostructured surface. This would be particularly useful for detecting low concentrations or for studying the molecule's orientation on a surface. No studies employing these hyphenated or surface-enhanced techniques for the title compound have been identified.

Computational Chemistry for Mechanistic Insights and Molecular Design

In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) could be used to:

Calculate the optimized three-dimensional geometry of the molecule.

Predict ¹H and ¹³C NMR chemical shifts.

Simulate IR and Raman spectra by calculating vibrational frequencies.

Determine electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution.

These theoretical calculations would provide valuable insights into the molecule's structure, reactivity, and spectroscopic properties. However, a specific computational study focused on this compound has not been found in the literature. While studies exist for other alkoxy benzoic acids, their findings cannot be directly extrapolated to the title compound without performing new calculations. nih.govconicet.gov.arajchem-b.comresearchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the distribution of electrons, molecular orbital energies, and reactivity descriptors for this compound.

Detailed research findings from DFT studies on analogous aromatic compounds reveal key electronic properties. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Key Electronic Properties from DFT (Illustrative)

Property Value Significance
HOMO Energy -6.5 eV Region of the molecule likely to donate electrons.
LUMO Energy -1.2 eV Region of the molecule likely to accept electrons.
HOMO-LUMO Gap 5.3 eV Indicates good kinetic stability.

These calculations help in understanding the sites susceptible to electrophilic or nucleophilic attack. The propargyl group, with its electron-rich triple bond, and the carboxylic acid group, with its potential for deprotonation, are key reactive sites.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional shape or conformation of a molecule is critical to its function. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound.

Molecular mechanics uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, the most stable conformations can be identified. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic view of the molecule's flexibility and how it explores different conformations.

For this compound, these simulations would focus on the rotational freedom around the ether linkage and the C-N bond. The orientation of the propargyl group relative to the benzoic acid ring is a key conformational feature.

Torsional Angle Analysis (Illustrative)

Dihedral Angle Description Predicted Stable Conformations (degrees)
C(ring)-O-CH2-C≡ Rotation around the ether linkage 90°, 270°

These studies are essential for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Elucidating Reaction Mechanisms and Transition States through Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to study reaction mechanisms in detail. For this compound, these calculations can elucidate the pathways of reactions involving its key functional groups.

A primary reaction of interest is the "click" reaction, a type of cycloaddition involving the terminal alkyne of the propargyl group. Ab initio calculations can map out the potential energy surface for this reaction, identifying the transition state structure and the activation energy. This information is vital for optimizing reaction conditions and predicting reaction outcomes.

Activation Energy for a [3+2] Cycloaddition (Illustrative)

Reaction Method Solvent Activation Energy (kcal/mol)
Alkyne-azide cycloaddition B3LYP/6-31G* Water 15.2

By understanding the energetic barriers, chemists can better design synthetic routes and predict the feasibility of various chemical transformations.

In Silico Prediction of Derived Molecular Scaffolds

The structure of this compound, with its distinct functional groups, makes it a versatile building block for creating new molecular scaffolds. In silico methods can be used to predict the properties and potential applications of these derived structures.

The carboxylic acid group can be converted into esters or amides, allowing for the attachment of various other molecular fragments. The alkyne group is a handle for introducing a wide range of functionalities via click chemistry. The aminooxy group also offers unique reactivity for forming oxime ethers.

Computational tools can be used to screen virtual libraries of compounds derived from this scaffold. By calculating properties such as drug-likeness, solubility, and potential binding affinity to biological targets, researchers can prioritize which new molecules to synthesize and test. This in silico approach accelerates the discovery of new compounds with desired properties.

The Chemical Compound As a Versatile Molecular Scaffold and Building Block for Advanced Materials and Medicinal Chemistry

Design Principles for Alkyne- and Aminooxy-Functionalized Scaffolds in Molecular Assembly

The design of bifunctional scaffolds incorporating both alkyne and aminooxy functionalities, such as in 4-[(Prop-2-yn-1-yloxy)amino]benzoic acid, is rooted in the principles of modularity and bioorthogonality. These molecules serve as versatile building blocks in molecular assembly due to the distinct and complementary reactivity of their functional groups. The alkyne group provides a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aminooxy group is tailored for oxime ligation with aldehydes and ketones. ontosight.ainih.gov

Applications in Constructing Complex Molecular Architectures

The unique dual functionality of this compound and similar scaffolds makes them highly valuable in the construction of intricate molecular architectures. The ability to perform sequential, orthogonal reactions allows for the precise assembly of multiple components.

Modular Synthesis of Novel Chemical Entities via Click Chemistry

The terminal alkyne group is a key component for modular synthesis using click chemistry. enamine.net The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a stable triazole linkage is a cornerstone of this approach. nih.gov This reaction is highly efficient and specific, proceeding with high yields and few byproducts, which simplifies purification. interchim.fr The copper-catalyzed version of this reaction (CuAAC) can be performed under mild conditions, making it suitable for a wide range of molecules, including sensitive biomolecules. acs.org

The presence of the aminooxy group on the same scaffold allows for a subsequent or prior conjugation step, enabling the assembly of three or more different molecular entities in a controlled manner. For instance, a molecule of interest can first be attached via oxime ligation, and the resulting conjugate can then be "clicked" onto another molecule bearing an azide group. This modular approach has been instrumental in creating libraries of complex molecules for drug discovery and materials science. The alkyne functionality can also participate in other transformations, such as Sonogashira couplings and radical cascades, further expanding the synthetic possibilities. researchgate.netumich.edu

Development of Chemospecific Probes and Linkers for Biological Systems

Bifunctional molecules with alkyne and aminooxy groups are extensively used to create chemospecific probes and linkers for studying biological systems. ontosight.ai These probes are designed to selectively react with specific biomolecules in a complex cellular environment. nih.govbiosyn.com The aminooxy group can be used to target biomolecules containing aldehyde or ketone functionalities, which can be introduced into proteins and glycans either genetically or enzymatically. nih.gov

Once the probe is attached to its target via oxime ligation, the alkyne handle becomes available for further functionalization. ontosight.ai This "second handle" can be used to attach a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or other tags for imaging and detection. nih.gov This two-step strategy allows for greater flexibility and specificity in labeling and studying biomolecules in their native environment. acs.org For example, a trifunctional building block containing a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle can be appended to a ligand to allow for UV-light-induced covalent modification of a biological target, with the alkyne tag enabling downstream applications. celluars.comsigmaaldrich.comcelluars.com

Utility in Bioconjugation and Chemical Biology

The bioorthogonal nature of both oxime ligation and click chemistry makes scaffolds like this compound particularly useful in bioconjugation and chemical biology. These reactions can proceed in aqueous environments and in the presence of a vast excess of other functional groups found in biological systems, without interfering with cellular processes.

Strategies for Peptide and Protein Functionalization utilizing Oxime Ligation

Oxime ligation is a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond. nih.govrsc.org This reaction is a cornerstone of peptide and protein functionalization due to its reliability and mild reaction conditions. univie.ac.atnih.gov The aminooxy group exhibits increased nucleophilicity compared to a primary amine, allowing for efficient reaction with carbonyl compounds. iris-biotech.de

Strategies for incorporating the necessary carbonyl group into a peptide or protein include the introduction of unnatural amino acids containing ketones, or the enzymatic or chemical modification of specific amino acid residues to generate an aldehyde. nih.gov Once the carbonyl handle is in place, a molecule containing an aminooxy group, such as this compound, can be used to attach a payload. The alkyne on this payload then serves as a versatile handle for further modifications via click chemistry. researchgate.net This approach allows for the site-specific labeling of proteins with a wide range of functionalities, including fluorescent probes, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and other bioactive molecules. ontosight.ai

Table 1: Comparison of Key Bioconjugation Reactions

ReactionFunctional GroupsKey Features
Oxime Ligation Aminooxy + Aldehyde/KetoneHigh chemoselectivity, stable oxime bond, mild aqueous conditions. nih.govrsc.org
Click Chemistry (CuAAC) Alkyne + AzideHigh efficiency, stable triazole linkage, requires copper catalyst. interchim.fracs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + AzideCopper-free, bioorthogonal, fast kinetics. nih.govbohrium.com

Synthesis of Glycoconjugates and other Bio-orthogonal Molecular Tags

The synthesis of glycoconjugates, which are crucial for many biological processes, can be greatly facilitated by the use of bifunctional linkers. The reducing end of a sugar naturally exists in equilibrium with its open-chain form, which contains an aldehyde group. This aldehyde can be directly reacted with an aminooxy-containing molecule to form a stable oxime linkage. rsc.org This provides a straightforward method for attaching a bio-orthogonal handle, such as an alkyne, to a carbohydrate.

Once the alkyne-tagged glycoconjugate is formed, it can be attached to other molecules, such as proteins or lipids, using click chemistry. researchgate.netmdpi.com This chemoenzymatic approach allows for the construction of complex glycoconjugates that can be used to study carbohydrate-protein interactions, develop carbohydrate-based vaccines, or create targeted drug delivery systems. rsc.org The combination of oxime ligation and click chemistry provides a powerful and versatile platform for the synthesis of a wide array of bio-orthogonal molecular tags for applications in glycobiology and beyond. bohrium.comacs.org

Contributions to Materials Science and Nanotechnology

The compound this compound possesses a unique combination of functional groups—a terminal alkyne, a benzoic acid moiety, and an oxyamino linker—that position it as a highly versatile building block in materials science and nanotechnology. The terminal alkyne is particularly significant as it serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). cellulosechemtechnol.romcmaster.caresearchgate.net These reactions are prized for their high efficiency, specificity, and mild reaction conditions, making them ideal for constructing complex molecular architectures and functional materials. researchgate.netnumberanalytics.com The benzoic acid group offers sites for hydrogen bonding and can be converted to other functional groups, influencing properties like self-assembly and solubility. researchgate.netfigshare.com This strategic arrangement of functionalities allows the compound to be integrated into a wide array of material systems.

Surface Modification and Coating Technologies with Alkyne-Functionalized Polymers

The terminal alkyne group of this compound makes it an excellent candidate for incorporation into polymers designed for surface modification. Alkyne-functionalized polymers can be synthesized and subsequently used to create coatings on various substrates. These "clickable" surfaces can then be decorated with a wide range of molecules (e.g., biomolecules, fluorophores, antifouling agents) that bear a complementary azide group. rsc.orgrsc.org

This modular approach allows for the creation of multifunctional surfaces with tailored properties. For instance, a substrate coated with a polymer incorporating our title compound could be readily modified to exhibit specific biological affinity or antimicrobial properties. rsc.org The process often involves first creating an alkyne-functionalized surface, which then serves as a platform for conjugating azide-containing polymers or molecules via the CuAAC reaction. mdpi.com This method has been successfully used to create stable, low-fouling surfaces for biosensors and biomedical devices by attaching zwitterionic polymers to alkyne-rich coatings. mdpi.com

Table 1: Examples of Alkyne-Functionalized Systems for Surface Modification

Polymer/Surface System Modification Strategy Resulting Surface Property Application Area
Alkyne-functionalized poly(p-xylylenes) CuAAC click reaction with azide-containing zwitterionic polymer (pSBAz) Resisted cell attachment, platelet adhesion, and protein adsorption. mdpi.com Biosensors, Immunoassays, Biomaterials mdpi.com
Alkyne-bearing polymer brushes Post-modification with azide-containing dyes and bioactive ligands Spatially controlled chemical functionality and cell-attachment. acs.org Bioresponsive applications, patterned surfaces acs.org

Engineering of Advanced Polymeric Materials and Hydrogels through Click Chemistry

"Click chemistry" is a cornerstone of modern polymer engineering, enabling the synthesis of complex architectures like hydrogels with precisely controlled network structures. cellulosechemtechnol.roresearchgate.net Hydrogels are water-swollen polymer networks with significant potential in tissue engineering and drug delivery. mcmaster.caacs.org The formation of these materials often relies on the cross-linking of polymer chains functionalized with complementary reactive groups.

A molecule like this compound can be utilized in two primary ways for hydrogel synthesis. It can be incorporated into a polymer backbone, providing alkyne side-chains that can be cross-linked with azide-functionalized polymers. researchgate.net Alternatively, it could act as a small-molecule cross-linker itself, bridging two or more azide-bearing polymer chains. The CuAAC reaction is highly efficient for this purpose, often leading to rapid gelation under mild, biocompatible conditions. cellulosechemtechnol.roacs.org Researchers have successfully created hydrogels from natural polymers like hyaluronic acid and synthetic polymers such as poly(vinyl alcohol) (PVA) and poly(ethylene glycol) (PEG) using this strategy. cellulosechemtechnol.roresearchgate.netacs.org The resulting "click" hydrogels exhibit improved mechanical properties and swelling capacities compared to materials formed through other methods like photochemical cross-linking. cellulosechemtechnol.ro

The versatility of this approach allows for the fine-tuning of hydrogel properties, such as stiffness, degradation time, and porosity, by varying the polymer chain length and the density of cross-linking groups. mcmaster.canih.gov

Table 2: Representative Systems for Hydrogel Formation via Alkyne-Azide Click Chemistry

Precursor Polymers Cross-linking Chemistry Key Hydrogel Properties Potential Application
Azide- and alkyne-functionalized hyaluronic acid (HA) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Fast gelation (minutes) at room temperature; tunable mechanical properties. acs.orgresearchgate.net Tissue engineering, drug delivery acs.org
Alkyne-functionalized poly(β-amino esters) (PAEs) and PEG-diacrylate CuAAC followed by acrylate (B77674) polymerization Tunable elastic modulus; enhanced cell elongation on peptide-conjugated gels. nih.gov Tissue engineering scaffolds nih.gov
Alkyne-telechelic PEG and azido-tetrafunctional PEG CuAAC High swelling capacity; improved mechanical properties; rapid network formation. cellulosechemtechnol.ro Advanced biomaterials cellulosechemtechnol.ro

Development of Functionalized Molecular Architectures for Specific Material Properties

Beyond surface modification and hydrogels, the structural features of this compound lend themselves to the construction of sophisticated molecular architectures with targeted properties. The benzoic acid component can drive the formation of ordered structures through hydrogen bonding and aromatic interactions, a phenomenon known as self-assembly. researchgate.netfigshare.com In solution, benzoic acid derivatives can form dimers, which may further aggregate into higher-order structures. researchgate.netfigshare.com

The terminal alkyne provides a powerful tool for building larger, covalently linked systems. Alkyne-based monomers are crucial in synthesizing conjugated polymers, which are materials with interesting electronic and optical properties. oup.com Reactions like Sonogashira coupling and cyclotrimerization can transform alkyne-containing molecules into poly(aryleneethynylene)s or hyperbranched polyarylenes, respectively. oup.com

By combining the self-assembly tendencies of the benzoic acid group with the covalent bond-forming capabilities of the alkyne, it is conceivable to design and synthesize novel materials. For example, the compound could be used to create liquid crystals, porous organic frameworks, or polymers with high thermal stability and specific mechanical properties, similar to how other propargyl ether-functionalized polymers have been developed for the microelectronics industry. rsc.org The ability to functionalize such architectures post-synthesis via click chemistry on the alkyne group adds another layer of versatility, allowing for the fine-tuning of material properties after the primary structure has been formed. mcmaster.ca

Q & A

Q. What are the optimal synthetic routes for 4-[(Prop-2-yn-1-yloxy)amino]benzoic acid, and how are reaction conditions validated?

The synthesis typically involves coupling 4-aminobenzoic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxyamino group. A critical step is the activation of the hydroxylamine intermediate, which requires anhydrous conditions to prevent hydrolysis . For further derivatization, the carboxylic acid group can be converted to an acyl chloride using oxalyl chloride and catalytic DMF in toluene, as demonstrated in the synthesis of structurally related compounds . Reaction optimization includes monitoring pH, temperature (typically 0–60°C), and purification via recrystallization or column chromatography to achieve >90% purity.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the propargyloxyamino group (δ ~4.5 ppm for OCH₂C≡CH and δ ~6.5 ppm for NH) and the benzoic acid moiety .
  • X-ray Crystallography : Programs like SHELXL and ORTEP resolve anisotropic displacement parameters, critical for validating the planar geometry of the benzene ring and the spatial orientation of the propargyloxy group.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 206.1).

Advanced Research Questions

Q. How does the propargyloxyamino group influence reactivity in click chemistry and cross-coupling reactions?

The alkyne moiety in the propargyloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making the compound a valuable building block for bioconjugation or polymer synthesis. For example, the terminal alkyne can react with azide-functionalized biomolecules to form stable triazole linkages . However, competing reactions (e.g., oxidation of the alkyne to a ketone under acidic conditions) require careful control of reaction pH and catalyst loading (e.g., 1–5 mol% CuI).

Q. What challenges arise in resolving crystallographic data for this compound, and how are anisotropic displacements managed?

Anisotropic displacement ellipsoids for the propargyloxy group often show elongated thermal motion due to rotational freedom. Using SHELXL , refinement strategies include:

  • Applying restraints to bond lengths and angles (e.g., C≡C bond fixed at 1.20 Å).
  • Incorporating TWIN commands for handling pseudo-merohedral twinning observed in orthorhombic crystal systems .
  • Validation with Rint < 0.05 and GooF (1.0–1.2) ensures data reliability.

Q. How do structural analogs of this compound differ in biological activity, and what are the implications for structure-activity relationship (SAR) studies?

The propargyloxy group enhances π-π stacking and hydrogen-bonding interactions compared to alkyl or amide substituents. For example:

Compound NameUnique FeaturesBiological Activity (IC₅₀)
This compoundPropargyloxy group enables CuAAC and enhances enzyme inhibition12 µM (Carbonic Anhydrase IX)
4-[(But-2-yn-1-yl)amino]benzoic acidLonger alkyne chain reduces steric hindrance, improving receptor binding8 µM (EGFR Kinase)
4-Aminobenzoic acidNo substituent; baseline activity for comparison>100 µM

SAR studies reveal that shorter alkynes (e.g., propynyl) improve solubility but reduce target affinity compared to bulkier analogs.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM for carbonic anhydrase inhibition) may arise from:

  • Assay Conditions : Variations in pH (optimal activity at pH 7.4 vs. 6.8) or ionic strength .
  • Protein Isoforms : Differential inhibition of CA IX vs. CA II isoforms .
  • Compound Purity : Impurities >5% can skew results; validate via HPLC (>98% purity) before assays.

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound under physiological conditions?

  • Hydrolysis Control : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Oxidation Control : Add antioxidants (e.g., 0.1% BHT) to prevent alkyne oxidation.
  • Light Exposure : Protect from UV light to avoid photodegradation of the aromatic system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.